molecular formula C14H18Cl2N4O B13166638 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride

Cat. No.: B13166638
M. Wt: 329.2 g/mol
InChI Key: VTFTVCAHFFUQIH-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyridine ring, an oxadiazole ring, and a spirocyclic structure, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the oxadiazole intermediate with a suitable azaspiro compound under controlled conditions.

    Final assembly: The pyridine ring is introduced through a coupling reaction, followed by purification and conversion to the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it has been studied as a potential agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating lipid metabolism and inflammation .

Comparison with Similar Compounds

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H18Cl2N4O

Molecular Weight

329.2 g/mol

IUPAC Name

5-(6-azaspiro[2.5]octan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C14H16N4O.2ClH/c1-2-10(9-16-5-1)12-17-13(19-18-12)11-8-14(11)3-6-15-7-4-14;;/h1-2,5,9,11,15H,3-4,6-8H2;2*1H

InChI Key

VTFTVCAHFFUQIH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2C3=NC(=NO3)C4=CN=CC=C4.Cl.Cl

Origin of Product

United States

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